2,3,5-Trichloro-6-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trichloro-6-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, the reaction of pentachloropyridine with sodium iodide under microwave irradiation can yield 2,3,5,6-tetrachloro-4-iodopyridine . This compound can then be selectively dechlorinated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Although less common, the compound can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Sonogashira Cross-Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride can be used to selectively reduce the compound.
Major Products Formed
Alkynylated Pyridines: Formed through Sonogashira cross-coupling reactions.
Less Halogenated Pyridines: Formed through selective reduction reactions.
Scientific Research Applications
2,3,5-Trichloro-6-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated pyridines’ biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring, due to the presence of halogen atoms, makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another halogenated pyridine with similar reactivity but lacks the iodine atom.
2,3,6-Trichloropyridine: A less halogenated derivative with different reactivity patterns.
Uniqueness
2,3,5-Trichloro-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, in particular, makes the compound highly reactive in cross-coupling reactions, providing access to a wide range of functionalized pyridines .
Properties
Molecular Formula |
C5HCl3IN |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2,3,5-trichloro-6-iodopyridine |
InChI |
InChI=1S/C5HCl3IN/c6-2-1-3(7)5(9)10-4(2)8/h1H |
InChI Key |
IWNBQRXESOHIHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.